4-(Perfluorooctyl)-2-methyl-2-butanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "4-(Perfluorooctyl)-2-methyl-2-butanol" is a fluorinated alcohol that is not directly discussed in the provided papers. However, the papers do provide insights into the behavior of similar molecules, which can be used to infer some aspects of the compound . For instance, alcohols like butanol and its isomers have been studied for their potential as bio-derived alternative fuels, and their combustion chemistry has been modeled in detail . Fluorinated alcohols, such as 4,4,4-trifluoro-1-butanol, have been investigated for their conformational landscapes and relaxation paths, which are relevant to understanding the physical and chemical properties of fluorinated compounds .

Synthesis Analysis

While the synthesis of "4-(Perfluorooctyl)-2-methyl-2-butanol" is not explicitly described in the provided papers, the reactions of perfluorinated alkenes with primary amines containing a 2,6-di-tert-butylphenol fragment have been explored . These reactions result in the formation of azetidine and dihydroazete derivatives, indicating that perfluorinated compounds can undergo nucleophilic cyclization processes. This information could be extrapolated to suggest potential synthetic routes for the target compound involving similar perfluorinated intermediates.

Molecular Structure Analysis

The molecular structure of fluorinated alcohols can be quite complex due to the presence of fluorine atoms, which can lead to a variety of conformations. For example, the study of 4,4,4-trifluoro-1-butanol revealed a total of 27 possible geometries, with 14 conformers being spectroscopically distinguishable . This suggests that "4-(Perfluorooctyl)-2-methyl-2-butanol" may also exhibit a rich conformational landscape, potentially affecting its physical and chemical properties.

Chemical Reactions Analysis

The chemical reactions of butanol isomers have been modeled to understand their combustion properties . These models include detailed reaction pathways for high-temperature and low-temperature oxidation, which are crucial for predicting the behavior of the alcohols as fuels. Although "4-(Perfluorooctyl)-2-methyl-2-butanol" is not a butanol isomer, the principles of these reaction pathways could provide insights into its reactivity, especially in the context of combustion or other high-temperature processes.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated alcohols can be influenced by their molecular structure. For instance, the presence of a perfluoroalkyl group in alkyl 4-(2-perfluoroalkyl)ethoxybenzoate derivatives has been shown to result in new mesomorphic behavior, with the smectic properties being strongly dependent on the constitution of the perfluoroalkyl group . This indicates that "4-(Perfluorooctyl)-2-methyl-2-butanol" could also display unique liquid-crystalline properties, which would be an important consideration in its application as a solvent or in material science.

Wissenschaftliche Forschungsanwendungen

Fluorinated Compounds in Material Science

In material science, fluorinated polymers containing short perfluorobutyl side chains have been synthesized as environmentally friendly alternatives to long-chain poly- and perfluoroalkyl substances. These materials exhibit super wetting performance on diverse substrates due to the synergetic effect of amorphous fluorinated side chains and crystalline hydrocarbon pendant groups, suggesting potential applications in nonstick and self-cleaning technologies (Jiang et al., 2016).

Environmental Impact and Atmospheric Chemistry

The environmental impact and atmospheric chemistry of perfluorinated compounds have been studied, providing insights into their photodissociation and reactions with radicals. For instance, the atmospheric chemistry of Perfluoro-3-methyl-2-butanone, a potentially excellent fire suppression alternative, has been investigated, highlighting its reaction mechanisms and environmental implications (Yu et al., 2018). Additionally, the atmospheric fate and impact of perfluorinated butanone and pentanone have been explored, assessing their potential as greenhouse gases and their negligible impact on global warming (Ren et al., 2019).

Applications in Chemistry and Biology

Fluorinated compounds have also found applications in chemistry and biology, such as in the synthesis of novel fluorinated sodium alkanesulfonates with surfactant properties designed as alternatives to environmentally persistent substances like PFOS. These substances have been synthesized from perfluorobutyl substituted derivatives, demonstrating their potential in various industrial and consumer products (Chirumarry et al., 2017).

Safety And Hazards

Zukünftige Richtungen

There is a need for more research on PFAS, including “4-(Perfluorooctyl)-2-methyl-2-butanol”, due to their widespread presence in the environment and potential health effects. Future studies may focus on advanced and sensitive PFAS measurement techniques, as it is critical to obtain high-quality PFAS measurement data .

Eigenschaften

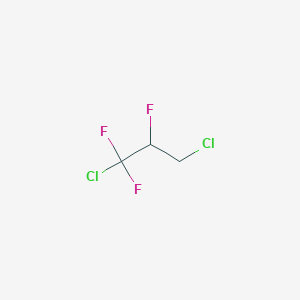

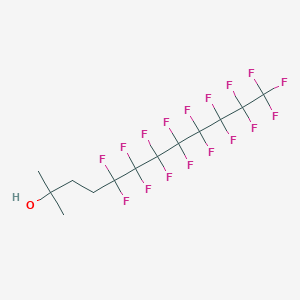

IUPAC Name |

5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-heptadecafluoro-2-methyldodecan-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11F17O/c1-5(2,31)3-4-6(14,15)7(16,17)8(18,19)9(20,21)10(22,23)11(24,25)12(26,27)13(28,29)30/h31H,3-4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDLOMMAXELCHDN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11F17O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70382067 |

Source

|

| Record name | 5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-Heptadecafluoro-2-methyldodecan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70382067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

506.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Perfluorooctyl)-2-methyl-2-butanol | |

CAS RN |

141183-94-0 |

Source

|

| Record name | 5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-Heptadecafluoro-2-methyldodecan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70382067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.